molecular formula C8H19NO2 B087016 Bis(2-ethoxyethyl)amine CAS No. 124-21-0

Bis(2-ethoxyethyl)amine

Cat. No. B087016
CAS RN: 124-21-0
M. Wt: 161.24 g/mol
InChI Key: QDZOFZFDBDYWJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bis(2-ethoxyethyl)amine derivatives and related compounds has been explored through various methods. A notable approach involves the treatment of aromatic aldehydes with ammonia and reaction with diethyl phosphite, leading to the formation of bis[1-diethoxyphosphorylalkyl]amines. This method is highlighted for its efficiency, simplicity, and the high yield of the desired products from simple starting materials (Kaboudin & Moradi, 2006).

Molecular Structure Analysis

The molecular structure of Bis(2-ethoxyethyl)amine and its derivatives can be complex, involving various functional groups and bonding configurations. Studies involving compounds like bis(mu-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands offer insights into the molecular arrangements and bonding mechanisms relevant to understanding Bis(2-ethoxyethyl)amine's structure (Itoh et al., 2001).

Chemical Reactions and Properties

Bis(2-ethoxyethyl)amine and its analogs participate in various chemical reactions, demonstrating unique reactivities and properties. For instance, the TMSCl-promoted addition of diethyl phosphite to an imine for the synthesis of bis [1-diethoxyphosphorylalkyl] amines showcases the compound's versatility in forming structurally complex and functional molecules (Kaboudin & Moradi, 2006).

Physical Properties Analysis

The physical properties of Bis(2-ethoxyethyl)amine derivatives are crucial for their application in various domains. Research into the separation of ethoxylated bisphenol A dimethacrylates in dental composite after derivatisation to ionisable amines by capillary zone electrophoresis reveals important aspects of their physical behavior, such as solubility and separation characteristics, which are essential for their practical applications (Musenga et al., 2004).

Chemical Properties Analysis

The chemical properties of Bis(2-ethoxyethyl)amine, such as reactivity, stability, and interactions with other molecules, play a significant role in its applications. The study on chromium(III) catalyzed ethylene tetramerization promoted by bis(phosphino)amines illustrates the complex chemical behaviors and catalytic potentials of Bis(2-ethoxyethyl)amine derivatives, highlighting their significance in catalysis and synthetic chemistry (Weng, Teo, & Hor, 2007).

Scientific Research Applications

  • Bis(4‐methoxybenzoyl)diethylgermane, a related compound, has shown significantly higher photopolymerization reactivity compared to conventional photoinitiator systems. This substance has been used in the polymerization of vinylcyclopropanes, which are essential in dental composites, exhibiting good mechanical properties and low polymerization shrinkage (Catel et al., 2016).

  • The reaction of 1,4-bis(ethoxycarbonyl)-2,5-diamino-1,4-cyclohexadiene with amines has been studied, leading to the synthesis of new derivatives of quinazolines, which are significant in medicinal chemistry (Yokoyama et al., 1975).

  • The formation, characterization, and reactivity of bis(mu-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands have been explored. These complexes exhibit unique UV-vis absorption and resonance Raman bands, with implications in hydrogen atom abstraction and aromatic ligand hydroxylation (Itoh et al., 2001).

  • Studies on the reactions between amines and 1,4-bis(ethoxycarbonyl)-2,5-bis(alkyl- or arylamino)-1-4-cyclohexadiene have shown the formation of N,N′-disubstituted urea and other compounds, which are relevant in the synthesis of functionalized amines (Yokoyama & Tai, 1973).

  • The 2,2-Bis(ethoxycarbonyl) vinyl (BECV) group has been used for selective protection of amines in various chemical transformations, demonstrating its versatility in organic synthesis (Ilangovan & Kumar, 2010).

  • Research into the separation of ethoxylated bisphenol A dimethacrylates in dental composite has been facilitated by transforming these substances into ionisable amines for analysis through capillary electrophoresis, demonstrating applications in materials science and analytical chemistry (Musenga et al., 2004).

  • The synthesis of bis(1-diethoxyphosphorylalkyl)amines from diimines, using a novel method, represents an important development in the field of synthetic chemistry (Kaboudin & Jafari, 2006).

  • The preparation and plasticizing characteristics of the N,N-bis(2-alkoxyethyl) amides of long-chain fatty acids have been studied for their applications as plasticizers in materials like poly (vinyl chloride-vinyl acetate) copolymer (Mod et al., 1964).

Safety And Hazards

Bis(2-ethoxyethyl)amine is classified as a dangerous substance. It causes severe skin burns and eye damage, and is also a combustible liquid . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-ethoxy-N-(2-ethoxyethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-3-10-7-5-9-6-8-11-4-2/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZOFZFDBDYWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338192
Record name Bis(2-ethoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-ethoxyethyl)amine

CAS RN

124-21-0
Record name Bis(2-ethoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2-ethoxyethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Anastopoulos, P Schinas, Y Zannikou, M Komiotou… - Fuels, 2023 - mdpi.com
In an attempt to avoid serious problems that can affect the efficiency of refueling ground-operated vehicles and aircraft during military operations, the Armed Forces of the North Atlantic …
Number of citations: 3 www.mdpi.com
X Fu, Y Wang, L Xu, A Narumi, S Sato, X Yang… - Polymer …, 2023 - pubs.rsc.org
Poly(N,N-bis(2-ethoxyethyl)acrylamide) (PEOEAm), a new thermoresponsive polyacrylamide, has been studied from the perspectives of synthesis and thermal phase transition. …
Number of citations: 0 pubs.rsc.org
GL Gresham, GS Groenewold… - Journal of mass …, 2000 - Wiley Online Library
The nitrogen blister agents HN‐2 (bis(2‐chloroethyl)methylamine) and HN‐3 (tris(2‐chloroethyl)amine) were directly analyzed on the surface of soil samples using ion trap secondary …
NU PIM, N AWANG, R MOHAMAD, YFA AZIZ… - Asian Journal of …, 2018 - academia.edu
Organotin (IV) dithiocarbamate complexes are extensively studied worldwide as they have proven to exhibit promising anticancer, antimicrobial and larvicidal properties. In this study, …
Number of citations: 1 www.academia.edu
W Lijinsky, HW Taylor - Cancer Research, 1978 - AACR
The carcinogenicity of five derivatives of nitrosodiethylamine was compared with that of the parent compound by po administration to rats. All were less potent than was …
Number of citations: 35 aacrjournals.org
R Mohamad, N Awang, NF Kamaludin… - Pakistan Journal of …, 2022 - search.ebscohost.com
Four new organotin (IV) dithiocarbamate compounds with general formulae of Ph n Sn [S 2 CN (CH 2 CH 2 OCH 2 CH 3 )] 4-n for compound 1 and 2; and Ph n Sn [S 2 CN (CH 3 )(CH 2 …
Number of citations: 3 search.ebscohost.com
CF Barfknecht, CA Taylor Jr, LA Peterson… - Journal of Medicinal …, 1975 - ACS Publications
A series of “nonclassical” nicotine antagonists was synthesized and compared to the “classical” nicotine antagonist, hexamethonium, by means of the isolated guinea pig atria …
Number of citations: 3 pubs.acs.org
WV Ligon, SB Dorn - Analytical Chemistry, 1986 - ACS Publications
Sir: Sputtering of organic molecules fromliquid solution is a new and very powerful technique for organic secondary ion mass spectrometry (SIMS)(1). It has been demonstrated that …
Number of citations: 17 pubs.acs.org
RA Swaringen Jr, JF Eaddy… - The Journal of Organic …, 1980 - ACS Publications
The scope of the reaction of ortho esters with secondary amines has been explored. With p-toluenesulfonic acid as catalyst, iV-alkylanilines and orthoformates gave high yields of TV-…
Number of citations: 34 pubs.acs.org
R Takahashi, R Kakuchi - Macromolecular Chemistry and …, 2021 - Wiley Online Library
In this research, the Petasis three‐component reaction (Petasis‐3CR) among aromatic boronic acids, amines, and glyoxylic acids is feasibly optimized to seek integration with polymer …
Number of citations: 2 onlinelibrary.wiley.com

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